molecular formula C15H19Cl2NO3 B2502868 2,5-dichloro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide CAS No. 2034484-17-6

2,5-dichloro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide

Cat. No. B2502868
CAS RN: 2034484-17-6
M. Wt: 332.22
InChI Key: YYXLWMDNWBUBCK-UHFFFAOYSA-N
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Description

The compound "2,5-dichloro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide" is not directly mentioned in the provided papers. However, the papers do discuss the synthesis and characterization of various benzamide derivatives, which are structurally related to the compound . These benzamides are synthesized for potential biological applications and are of interest in drug chemistry due to their ability to bind nucleotide protein targets .

Synthesis Analysis

The synthesis of benzamide derivatives is a multi-step process that often begins with a precursor compound. For example, one paper reports the synthesis of a series of substituted benzamides using 4-aminophenazone, a non-steroidal anti-inflammatory drug, as a starting material . Another paper describes the synthesis of a benzamide derivative from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole in nine steps, with a specific example yielding the product in 1% overall chemical yield . These methods suggest that the synthesis of the compound would likely involve multiple steps, including the formation of the tetrahydro-2H-pyran ring and the attachment of the 3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl group to the benzamide core.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of the benzamide moiety and various substituents that influence the compound's properties and interactions. X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations are common techniques used to analyze these structures . These studies provide insights into the intermolecular interactions, such as hydrogen bonding and π-interactions, which are crucial for the stability and biological activity of the compounds.

Chemical Reactions Analysis

The chemical reactions involving benzamide derivatives are influenced by the functional groups present in the molecule. The papers do not provide specific reactions for the compound "2,5-dichloro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide," but they do mention that the synthesized benzamides were screened for their inhibitory potential against various enzymes, indicating that these compounds can participate in biochemical interactions . The reactivity of such a compound would likely be influenced by the electron-withdrawing effects of the dichloro substituents and the electron-donating effects of the tetrahydro-2H-pyran ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are determined by their molecular structure. The presence of halogen substituents, like chloro groups, can affect the compound's lipophilicity, which in turn influences its biological activity and pharmacokinetic properties . The hydroxy group and the tetrahydro-2H-pyran ring in the compound of interest would contribute to its solubility and potential for hydrogen bonding. The papers suggest that the properties of these compounds are tailored for specific biological applications, and their synthesis can be optimized to achieve high yields under mild reaction conditions .

Scientific Research Applications

Synthesis and Characterization

Research on compounds with structural similarities to "2,5-dichloro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide" often focuses on their synthesis and chemical properties. For instance, the study of synthesis and characterization of novel series of derivatives integrated with various moieties demonstrates the interest in exploring the chemical space around such structures for potential applications in medicinal chemistry and materials science (Idrees et al., 2020). Another example is the synthesis of substituted pyrazoles and their derivatives, highlighting methodologies for creating structurally complex molecules that could have pharmaceutical relevance (Holzer & Hahn, 2003).

Biological Evaluation

The biological activity of compounds related to "2,5-dichloro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide" is a significant area of interest. Compounds with similar structures have been evaluated for their antimicrobial, antifungal, and antitumor properties. For example, a study on benzothiazole derivatives as potent antitumor agents illustrates the potential therapeutic applications of structurally related compounds (Yoshida et al., 2005). Additionally, the synthesis and biological evaluation of benzamide derivatives for antiviral activities against bird flu influenza H5N1 demonstrate the broad spectrum of biological research associated with these compounds (Hebishy et al., 2020).

Applications in Drug Discovery

The development of new synthetic routes and biological evaluations suggests that compounds related to "2,5-dichloro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide" may find applications in drug discovery and development. The practical synthesis of a CCR5 antagonist, which is structurally related, showcases the potential for these compounds to be developed into orally active pharmaceuticals (Ikemoto et al., 2005).

properties

IUPAC Name

2,5-dichloro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2NO3/c16-11-1-2-13(17)12(9-11)15(20)18-6-3-14(19)10-4-7-21-8-5-10/h1-2,9-10,14,19H,3-8H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXLWMDNWBUBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CCNC(=O)C2=C(C=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide

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